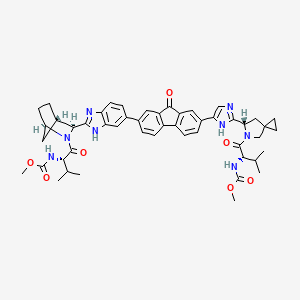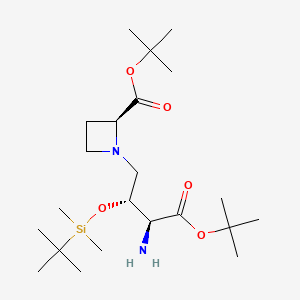
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound featuring multiple functional groups, including an azetidine ring, amino group, and various protecting groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate typically involves several steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines under controlled conditions.
Protection of Functional Groups: The tert-butyl and tert-butyldimethylsilyl groups are introduced to protect sensitive functional groups during subsequent reactions. This is usually done using tert-butyl chloride and tert-butyldimethylsilyl chloride in the presence of a base.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to handle large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical processes.
- Explored for its role in the production of high-value chemicals.
作用機序
The compound’s mechanism of action depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The protecting groups help in targeting specific sites without unwanted side reactions, ensuring the compound reaches its intended molecular targets.
類似化合物との比較
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((trimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
Uniqueness:
- The presence of the tert-butyldimethylsilyl group provides unique steric and electronic properties, influencing the compound’s reactivity and stability.
- The specific configuration and protecting groups make it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C22H44N2O5Si |
|---|---|
分子量 |
444.7 g/mol |
IUPAC名 |
tert-butyl (2S)-1-[(2R,3S)-3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3/t15-,16+,17-/m0/s1 |
InChIキー |
XPHWAXKNEJCLTC-BBWFWOEESA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


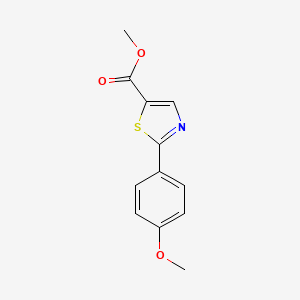
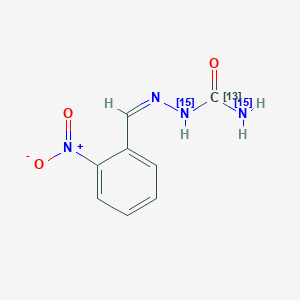

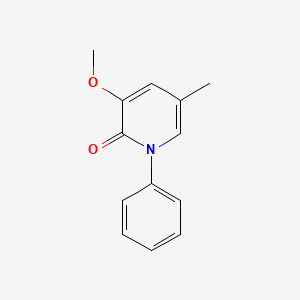
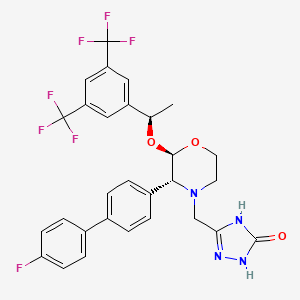
![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)

![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
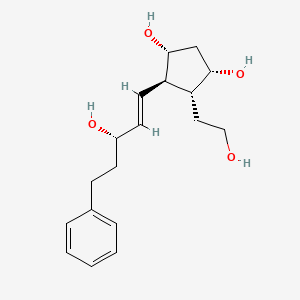
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
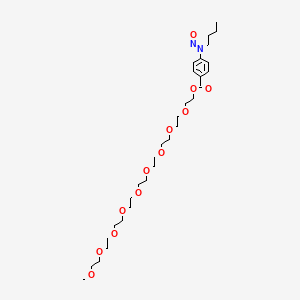

![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
